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Introduction and Economic Context

The global tomato processing industry is a major food manufacturing sector, with an annual production
exceeding 180 million tons worldwide [1]. A significant challenge for this industry is the management of the
3-5% (by weight) of raw tomatoes that become processing by-products (tomato pomace), leading to both
disposal issues and the wasting of valuable resources [1]. Currently, this pomace is primarily used as animal

feed, composted, or sent to landfills [1].

However, research has conclusively shown that tomato pomace is a rich source of high-value compounds,
including lycopene, polyphenols, pectin, oils, and proteins [1]. The recovery of these compounds
represents a strategic opportunity to address environmental concerns and meet growing consumer demand
for natural ingredients in the food, cosmetic, and pharmaceutical industries [1]. The global tomato processing
market is navigating challenges such as supply chain disruptions and inflation but is simultaneously being
driven by trends like digitalization, sustainable packaging, and a preference for healthy, clean-label products

[2].

Chemical Composition of Tomato Pomace

Tomato pomace typically consists of approximately 56% pulp and peels and 44% seeds on a dry basis,

though this can vary with the processing method [1]. The composition of peels and seeds differs
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significantly, suggesting that separation can enhance the recovery of specific compounds.

The table below summarizes the chemical composition of tomato pomace and its constituents.

Fibres (g/100 Proteins (g/100 Oil (g/100 g

Lycopene (%103

Material G 16 ) g/100 g dw) References
Pomace 39.11 —-59.03 15.08 — 24.67 2.00-16.24 9.82-611.105 [1]
Peels 62.79 — 78.56 1.85-11.13 1.63-5.50 50 — 1930 [1]
Seeds ~16.00 20.2 - 40.94 17.80 — 22.01 - 37.43 [1]
24.50

Key Insights:

¢ Peels are the richest source of dietary fibers and lycopene.

e Seeds contain high concentrations of proteins and oil, which is rich in unsaturated fatty acids like

linoleic acid (48.2-56.1%) [1].

e This compositional data is critical for designing a targeted, multi-step valorization process.

Green Technologies for Enhanced Extraction

Conventional solvent extraction (CSE) methods often have drawbacks, including long extraction times, high

solvent consumption, and potential degradation of heat-sensitive compounds [1]. Several "green"

technologies have been developed to overcome these limitations by disrupting plant cell walls more

efficiently.

The following table compares the strengths and critical factors of several emerging extraction techniques.

Critical Factors for Maximizing

Technolo Acronym Key Strengths

2/ i VLI Yield
Pulsed Electric PEF Electroporation of cell Optimal electric field strength
Fields membranes; reduces (kV/cm); number of pulses;

extraction time and energy.

treatment temperature.
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Critical Factors for Maximizing

Technology Acronym Key Strengths .
Yield
Ultrasound- UAE Cauvitation disrupts cells; Ultrasound power (W) and
Assisted Extraction enhances mass transfer. frequency (kHz); solvent
selection; extraction time.
Microwave-Assisted MAE Rapid and selective heating Microwave power (W); solvent
Extraction of plant matrix. dielectric constant; vessel
pressure.
Supercritical Fluid SFE-CO2 Uses CO: as solvent; ideal Pressure (bar) and Temperature
Extraction for non-polar compounds (°C) to tune solvent density;
(e.g., lycopene). cosolvents (e.g., ethanol).
High-Pressure HPH Physical disruption of Operating pressure (bar); number
Homogenization biomass into fine slurry. of homogenization cycles; initial
particle size.

Signaling Pathways in Tomato Fruit Quality

Beyond direct extraction, understanding the molecular pathways that govern fruit quality is essential for
breeding and biotechnology. The transcription factor SIMYC2 is a key mediator of jasmonic acid (JA)
signaling and interacts with other pathways to regulate growth and fruit quality [3].

Key Research Findings:

e JA Signaling & SIMYC2: Treatment with methyl jasmonate (MeJA) and SIMYC2 overexpression
inhibits seedling growth but enhances fruit quality traits, increasing the sugar-acid ratio, lycopene,
carotenoids, soluble sugars, total phenols, and flavonoids [3].

e TOR Signaling: Target of Rapamycin (TOR) signaling positively regulates growth and
photosynthesis. Inhibition of TOR increases JA content and suppresses growth [3].

e Pathway Integration: SIMYC2 directly binds to the promoter of the SITOR gene, acting as a
molecular bridge that integrates JA and TOR signaling pathways to coordinately regulate tomato
development and fruit quality [3].

The following diagram illustrates the interaction between these key pathways, providing a visual summary

for researchers.
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Diagram 1: SIMYC?2 integrates JA and TOR signaling to regulate tomato growth and fruit quality [3].

Detailed Experimental Protocols

Protocol 1: Pulsed Electric Field (PEF) Pretreatment for Enhanced Lycopene Recovery from Tomato
Peels

This protocol outlines the use of PEF as a pretreatment to conventional solvent extraction to improve the

yield of lycopene from tomato peels [1].

¢ Principle: PEF induces electroporation of cell membranes, facilitating the release of intracellular
compounds.
e Materials:
o Fresh or dried tomato peels.
o PEF treatment chamber.
o Power supply.
o Solvent (e.g., hexane, ethyl acetate, or ethanol).
o Standard laboratory equipment (centrifuge, rotary evaporator, etc.).
e Procedure:
o Sample Preparation: Homogenize tomato peels in a conductive medium (e.g., low-conductivity
water) to a defined solid-to-liquid ratio (e.g., 1:10).
o PEF Treatment: Circulate the suspension through the PEF chamber. Treat with an electric field
strength of 0.5-3 kV/cm for a specific number of pulses (e.g., 100 pulses at 1 Hz).
o Extraction: Subject the PEF-treated slurry to solvent extraction. Optimize parameters like
solvent type, temperature (e.g., 40-60°C), and time (e.g., 30-120 min).
o Separation & Analysis: Separate the extract by centrifugation. Analyze the lycopene content in
the supernatant using a spectrophotometer (measure absorbance at 472 nm) or HPLC.
¢ Notes: Electric field strength and total energy input are critical. Compare against a non-PEF-treated
control to quantify yield enhancement.

Protocol 2: Analysis of JA Signaling Components via Yeast One-Hybrid Assay

This protocol is used to verify the direct binding of the SIMYC2 transcription factor to the SITOR promoter,

as described in the research [3].

e Principle: A transcription factor (SIMYC2) is expressed in yeast. If it binds to a specific DNA
sequence (SITOR promoter) upstream of a reporter gene, it activates the gene's expression.
e Materials:
o Yeast One-Hybrid system (e.g., Yeastmaker system).
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(¢]

Cloned SITOR promoter sequence inserted into a pHIS2 vector or similar.
Cloned SIMYC2 cDNA in an expression vector (e.g., pPGADT7).
Yeast strain (e.g., Y187).
SD media lacking specific amino acids for selection.
e Procedure:
o Bait Construction: Clone a ~500-2000 bp fragment of the SITOR promoter into the pHIS2 bait
vector.
o Prey Construction: Clone the full-length cDNA of SIMYC2 into the pGADT7 prey vector.
o Yeast Transformation: Co-transform the bait and prey constructs into the Y187 yeast strain.

[¢]

[¢]

[e]

o Selection & Analysis: Plate transformed yeast on SD/-Leu/-Trp medium to select for both
plasmids. Subsequently, streak positive colonies on SD/-Leu/-Trp/-His plates supplemented
with a competitive inhibitor (e.g., 3-AT) to test for reporter gene (HIS3) activation, indicating
binding.

¢ Notes: Use empty prey vector co-transformed with the bait as a negative control. The concentration
of 3-AT must be optimized to suppress background growth.

Integrated Biorefinery: A Cascade Approach

To maximize resource efficiency and adhere to a "near-zero discharge" concept, a cascade approach is
recommended [1]. This involves sequentially targeting different compounds from the same batch of biomass,

with the final residue used for energy production.

The workflow below outlines a potential cascade process for comprehensive tomato pomace valorification.
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Diagram 2: A sequential cascade approach for the integrated valorization of tomato pomace [1].
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Conclusion

Tomato processing by-products are not waste but a valuable resource for a range of high-value compounds.
The application of green extraction technologies can significantly enhance the efficiency and sustainability
of recovery processes. Furthermore, understanding the molecular basis of fruit quality, such as the SIMYC2-
mediated integration of JA and TOR signaling, opens new avenues for improving raw materials at the source.
Adopting an integrated cascade biorefinery model presents a comprehensive solution for the tomato industry

to reduce waste, generate additional revenue, and move towards a circular economy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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